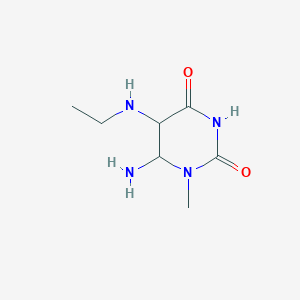

6-Amino-5-ethylamino-1-methyluracil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-5-ethylamino-1-methyluracil is a derivative of uracil . It is a compound with the molecular formula C7H14N4O2 .

Synthesis Analysis

A convenient synthetic procedure has been developed to introduce different functional groups at position 3 of 6-amino-1-benzyl- or 6-amino-1-methyluracil based on N6-[(dimethylamino)methylene] protection . This method allows for the smooth substitution at N-3 even when base-labile or heat-sensitive halide reagents are employed . Another synthesis method involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids .Molecular Structure Analysis

The molecular structure of 6-Amino-5-ethylamino-1-methyluracil consists of 7 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C7H14N4O2/c1-3-9-4-5(8)11(2)7(13)10-6(4)12/h4-5,9H,3,8H2,1-2H3,(H,10,12,13) . Chemical Reactions Analysis

6-Amino-1-methyluracil may be used in the preparation of 1,1’-dimethyl-1H-spiro[pyrimido[4,5-b]quinoline-5,5’-pyrrolo[2,3-d]pyrimidine]-2,2’,4,4’,6’(1’H,3H,3’H,7’H,1’H)-pentaone, via reaction with isatin in the presence of catalytic p-toluene sulfonic acid .Physical And Chemical Properties Analysis

The molecular weight of 6-Amino-5-ethylamino-1-methyluracil is 186.21 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .Aplicaciones Científicas De Investigación

Antioxidant Activity

6-Amino-5-ethylamino-1-methyluracil may have potential antioxidant activity. The Mannich reactions of 6-methyluracil and 5-nitro-6-methyluracil with piperidine, morpholine, and triazole were studied. The antioxidant activities of the Mannich bases were comparable to that of the known antioxidant ionol .

Membrane-Stabilizing Actions

Compounds of this series have various pharmacological properties producing their antioxidant and membrane-stabilizing actions . This could be potentially useful in the treatment of diseases where cell membrane stability is compromised.

Prophylaxis and Treatment of Free-Radical Pathology

Antioxidants are among the agents used for the prophylaxis and treatment of free-radical pathology . As such, 6-Amino-5-ethylamino-1-methyluracil, with its potential antioxidant properties, could be used in the prevention and treatment of diseases caused by free radicals.

Synthesis of New Compounds

6-Amino-5-ethylamino-1-methyluracil can be used in the synthesis of new compounds. For example, it may be used in the preparation of 1,1′-di methyl-1H-spiro[pyrimido[4,5-b]quinoline-5,5′-pyrrolo[2,3-d]pyrimidine]-2,2′,4,4′,6′(1′H,3H,3′H,7′H,1′H)-pentaone, via reaction with isatin in the presence of catalytic p-toluene sulfonic acid .

A convenient synthetic procedure has been developed to introduce different functional groups at position 3 of 6-amino-1-benzyl- or 6-amino-1-methyluracil based on N6 - [(dimethylamino)methylene] protection . This method allows for the smooth substitution at N-3 even when base-labile or heat sensitive halide reagents are employed .

Mecanismo De Acción

While the specific mechanism of action for 6-Amino-5-ethylamino-1-methyluracil is not explicitly stated in the search results, it is noted that substituted xanthine derivatives are important bioactive molecules . The biological activities of these derivatives, including central nervous system stimulatory, diuretic, and antiasthmatic effects, are due to their blockade of adenosine receptors (ARs) .

Direcciones Futuras

Propiedades

IUPAC Name |

6-amino-5-(ethylamino)-1-methyl-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O2/c1-3-9-4-5(8)11(2)7(13)10-6(4)12/h4-5,9H,3,8H2,1-2H3,(H,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQDIHXXMVTCLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1C(N(C(=O)NC1=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-ethylamino-1-methyluracil | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.